

(R,R)-Labetalol: A Comprehensive Pharmacological Profile

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Compound of Interest					
Compound Name:	Dilevalol				
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Introduction

(R,R)-Labetalol, also known as **dilevalol**, is one of the four stereoisomers of the antihypertensive drug labetalol.[1][2] While racemic labetalol exhibits a complex pharmacology involving both α - and β -adrenergic receptor blockade, the individual stereoisomers possess distinct pharmacological properties.[3][4] (R,R)-Labetalol is primarily characterized as a non-selective β -adrenoceptor antagonist with an additional unique property of partial agonism at the β 2-adrenoceptor.[5][6] This dual action contributes to its vasodilatory effects, differentiating it from many other β -blockers.[6] Its α 1-adrenergic blocking activity is considered to be weak or not clinically significant.[5][6] This document provides an in-depth technical overview of the pharmacological profile of (R,R)-Labetalol, including its receptor binding and functional activity, pharmacokinetic properties, and associated signaling pathways.

Receptor Binding Affinity

The affinity of (R,R)-Labetalol for adrenergic receptors has been characterized through radioligand binding assays. These assays determine the concentration of the drug required to occupy 50% of the receptors (Ki). While specific Ki values for (R,R)-Labetalol are not widely reported in publicly available literature, its binding characteristics can be inferred from comparative studies with racemic labetalol and other adrenergic ligands.

Table 1: Receptor Binding Affinity of (R,R)-Labetalol and Other Labetalol Stereoisomers



Stereoisomer	Receptor	Binding Affinity (Qualitative)	Reference
(R,R)-Labetalol (Dilevalol)	β1-adrenoceptor	High	[3][7]
(R,R)-Labetalol (Dilevalol)	β2-adrenoceptor	High	[3][6]
(R,R)-Labetalol (Dilevalol)	α1-adrenoceptor	Weak/Negligible	[5][6]
(S,R)-Labetalol	α1-adrenoceptor	High	[3][4]
(S,S)-Labetalol	Adrenergic Receptors	Inactive	[3][4]
(R,S)-Labetalol	Adrenergic Receptors	Inactive	[3][4]

Functional Activity

The functional activity of (R,R)-Labetalol at adrenergic receptors is multifaceted, encompassing both antagonism and partial agonism. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are employed to determine the drug's efficacy and potency (EC50 or IC50 values).

Table 2: Functional Activity of (R,R)-Labetalol

Activity	Receptor	Potency (Qualitative)	Intrinsic Activity	Reference
Antagonism	β1-adrenoceptor	Potent (4x > labetalol)	Antagonist	[2][5]
Antagonism	β2-adrenoceptor	Potent	Antagonist	[6]
Partial Agonism	β2-adrenoceptor	Potent (7x > labetalol)	Partial Agonist	[2][5]
Antagonism	α1-adrenoceptor	Weak	Antagonist	[8]

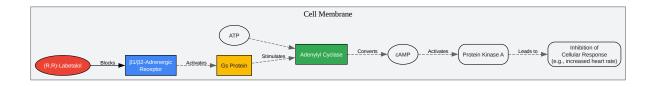


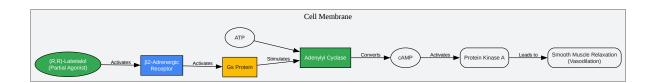
Signaling Pathways

The pharmacological effects of (R,R)-Labetalol are mediated through its interaction with G-protein coupled adrenergic receptors, leading to the modulation of downstream signaling cascades.

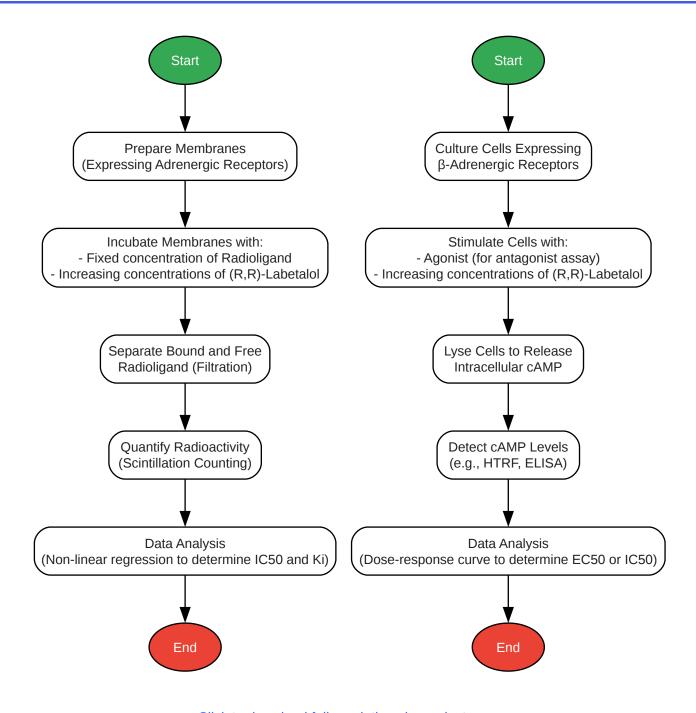
β-Adrenergic Receptor Antagonism (β1 and β2)

As a non-selective β -adrenoceptor antagonist, (R,R)-Labetalol competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine to $\beta 1$ and $\beta 2$ receptors. This blockade at $\beta 1$ -receptors in the heart leads to a decrease in heart rate and contractility. The antagonism at $\beta 2$ -receptors can influence various physiological processes, including bronchodilation and vasodilation.









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References







- 1. Effects of dilevalol, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilevalol Chiralpedia [chiralpedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of dilevalol on adrenoceptors PubMed [pubmed.ncbi.nlm.nih.gov]
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